N-acetylglucosaminylasparagine
Overview
Description
N-acetylglucosaminylasparagine is an N (4)-glycosyl-L-asparagine having (beta-N-acetyl-D-glucosaminyl as the glycosyl component . It is a natural product found in Vitis vinifera and Trypanosoma brucei .
Molecular Structure Analysis
The molecular formula of N-acetylglucosaminylasparagine is C12H21N3O8 . The IUPAC name is (2 S )-4- [ [ (2 R ,3 R ,4 R ,5 S ,6 R )-3-acetamido-4,5-dihydroxy-6- (hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid .
Scientific Research Applications
1. Role in Neurovisceral Storage Diseases
Research has identified that N-acetylglucosaminylasparagine accumulates in the lymphocytes of patients with aspartylglycosaminuria, a neurovisceral storage disease. This accumulation is believed to be a main storage substance in the peripheral lymphocytes in this condition, potentially contributing to cytoplasmic vacuolization of these cells (Maury & Palo, 1980).
2. Industrial and Functional Material Applications
N-Acetylglucosamine, a monosaccharide component of N-acetylglucosaminylasparagine, is used in various fields due to its function as a component of polymers like chitin, hyaluronic acid, and keratin sulfate. Its industrial production and applications as a functional material have been extensively reviewed (Chen, Shen, & Liu, 2010).
3. Biological and Biomedical Research
N-acetylglucosaminylasparagine's role in biological processes, such as its involvement in the biosynthesis of asparagine-linked oligosaccharides, has been studied. The purification and characterization of related enzymes like rat liver glycosylasparaginase highlight its significance in biochemical research and potential medical applications (Tollersrud & Aronson, 1989).
4. Glycobiology and Disease Research
The study of N-acetylglucosaminylasparagine has contributed to the field of glycobiology, particularly in understanding the structure of N-glycans and their roles in diseases like cancer and neurodegenerative disorders. This research has implications for disease diagnosis and treatment strategies (Hart et al., 2014), (Hart et al., 2011).
5. Nutrient Sensing and Metabolism
The dynamic cycling of N-acetylglucosamine on proteins (O-GlcNAcylation) serves as a nutrient sensor and plays a role in modulating cellular physiology and metabolism. Its dysregulation is linked to chronic diseases, highlighting its importance in cellular signaling and energy management (Wells, Whelan, & Hart, 2003).
6. Agricultural and Environmental Applications
N-acetylglucosamine derivatives like glyphosate tolerance genes in agriculture demonstrate the compound's broader applications in fields like crop science and environmental management (Castle et al., 2004).
properties
IUPAC Name |
(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O8/c1-4(17)14-8-10(20)9(19)6(3-16)23-11(8)15-7(18)2-5(13)12(21)22/h5-6,8-11,16,19-20H,2-3,13H2,1H3,(H,14,17)(H,15,18)(H,21,22)/t5-,6+,8+,9+,10+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTRPBWEMMPYSW-HRRFRDKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O8 | |
Record name | Aspartylglucosamine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Aspartylglucosamine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027514 | |
Record name | 4-N-2-Acetamido-2-deoxy-beta-D-glucopyranosyl-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401027514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Aspartylglycosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000489 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-acetylglucosaminylasparagine | |
CAS RN |
2776-93-4 | |
Record name | N-[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]-L-asparagine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2776-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylglucosaminylasparagine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002776934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-N-2-Acetamido-2-deoxy-beta-D-glucopyranosyl-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401027514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASPARAGINE-N-ACETYL-.BETA.-D-GLUCOSAMINE CONJUGATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9ODP9B8O5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Aspartylglycosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000489 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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